3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms The compound also features a fluorine atom and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-amino-4-fluorophenylboronic acid with appropriate reagents to form the oxazolidinone ring. One common method involves the use of a halogen compound in the presence of a dehydrohalogenation agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring, resulting in a variety of derivatives.
Scientific Research Applications
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one include other oxazolidinones and fluorinated aromatic compounds, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of an oxazolidinone ring with a fluorinated phenyl group
Properties
IUPAC Name |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-6(5-8(7)11)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBBJNLITPWBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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